Methyl 4-bromothiophene-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCCIFVTOUKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542002 | |
| Record name | Methyl 4-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78071-37-1 | |
| Record name | Methyl 4-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Bromothiophene 3 Carboxylate and Its Analogues
Direct Halogenation Approaches
Direct halogenation of the thiophene (B33073) ring is a common and straightforward method for the introduction of a bromine atom. The regiochemical outcome of this electrophilic substitution is highly dependent on the nature and position of the substituents already present on the thiophene ring.
Bromination of Thiophene Carboxylates
The direct bromination of thiophene carboxylates, such as methyl thiophene-3-carboxylate, serves as a direct route to bromo-substituted analogues. Reagents like N-bromosuccinimide (NBS) are frequently employed for this purpose, offering a reliable source of electrophilic bromine. missouri.eduwikipedia.org The reaction is typically carried out in a suitable solvent, such as acetonitrile or chloroform (B151607). tcichemicals.commdpi.com For instance, the bromination of 2-methylbenzo[b]thiophene with NBS in acetonitrile at room temperature proceeds efficiently to yield the corresponding 3-bromo derivative. tcichemicals.com
A study on the direct bromination of ethyl 5-alkylthiophene-2-carboxylates demonstrated that the reaction can be carried out selectively in dichloromethane (B109758) at low temperatures (0-5 °C), yielding the corresponding ethyl 5-alkyl-4-bromothiophene-2-carboxylates in excellent yields. thieme-connect.com This method highlights the feasibility of direct bromination on thiophene esters to obtain specific regioisomers.
Table 1: Examples of Direct Bromination of Thiophene Derivatives
| Starting Material | Brominating Agent | Solvent | Product | Yield (%) | Reference |
| 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | 3-Bromo-2-methylbenzo[b]thiophene | 99% | tcichemicals.com |
| Ethyl 5-methylthiophene-2-carboxylate | Br₂ / AlCl₃ | Dichloromethane | Ethyl 4-bromo-5-methylthiophene-2-carboxylate | ~95% | thieme-connect.com |
| Thiophene-3-carboxylic acid | NBS | Acetonitrile | 5-Bromo-thiophene-3-carboxylic acid | - | researchgate.net |
Regioselectivity in Electrophilic Bromination
The position of bromination on the thiophene ring is directed by the electronic effects of the existing substituents. The carboxylate group at the 3-position is a deactivating group, which directs incoming electrophiles to the 5-position and to a lesser extent, the 2-position. However, the inherent reactivity of the thiophene ring, which is more reactive at the α-positions (2 and 5) than the β-positions (3 and 4), also influences the outcome.
Theoretical investigations using Density Functional Theory (DFT) have been employed to understand the mechanisms and regioselectivity of the bromination of thiophenes with NBS. researchgate.net These studies help in predicting the most likely site of substitution. For 3-substituted thiophenes, electrophilic attack is generally favored at the 2- or 5-position. To achieve bromination at the 4-position, as required for Methyl 4-bromothiophene-3-carboxylate, alternative strategies are often necessary, or the electronic nature of the starting material must be carefully considered. mdpi.com For example, in the case of ethyl 5-alkylthiophene-2-carboxylates, the presence of the activating alkyl group at the 5-position and the deactivating ester at the 2-position directs bromination to the 4-position. thieme-connect.com
Lithiation and Quenching Strategies
The use of organolithium chemistry provides a powerful and versatile method for the regioselective functionalization of thiophenes. This approach involves the generation of a lithiated thiophene intermediate, which can then be quenched with an appropriate electrophile to introduce the desired substituent.
Exploiting Organometallic Intermediates
The synthesis of specifically substituted thiophenes can be achieved through a sequence of lithiation and electrophilic quenching steps. mdpi.com Starting from a readily available bromothiophene, a lithium-halogen exchange reaction can be performed using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures (typically -78 °C) to generate a thienyllithium species. researchgate.net This intermediate can then be reacted with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.
For the synthesis of 4-bromothiophene-3-carboxylic acid, a potential precursor to the target methyl ester, one could envision starting from 3,4-dibromothiophene. A selective lithium-halogen exchange at the 3-position, followed by carboxylation with CO₂, would yield the desired acid. Subsequent esterification would then provide this compound. A similar multi-step synthesis involving successive direct lithiations and a final bromination step has been successfully used to prepare a complex tetra-substituted thiophene, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, demonstrating the power of this methodology. mdpi.com
Table 2: Key Steps in Organometallic Approach to Functionalized Thiophenes
| Step | Reagents | Purpose |
| Lithiation | n-BuLi or t-BuLi | Generation of a nucleophilic thienyllithium intermediate. |
| Electrophilic Quench | CO₂, DMF, etc. | Introduction of a functional group (e.g., -COOH, -CHO). |
| Bromination | Br₂ | Introduction of a bromine atom at a specific position. |
Derivatization from Related Thiophene Scaffolds
Another common synthetic strategy involves the modification of a pre-existing thiophene derivative that already contains some of the required functional groups. This approach often involves standard organic transformations to install the remaining functionalities.
Esterification of Thiophenecarboxylic Acids
The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 4-bromothiophene-3-carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.comgoogle.com This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the ester product can be achieved by using a large excess of the alcohol or by removing the water formed during the reaction.
Other milder esterification methods can also be employed, particularly if the substrate is sensitive to strong acidic conditions. These methods include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). orgsyn.org
Table 3: Common Esterification Methods
| Method | Reagents | Conditions |
| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Heating |
| DCC/DMAP Coupling | Methanol, DCC, DMAP (catalyst) | Room temperature |
Bromination of Aminothiophene Carboxylates
A key strategy for the synthesis of brominated thiophene carboxylates involves the use of aminothiophene carboxylates as versatile starting materials. The amino group can be converted into a diazonium salt, which can then be substituted with a bromine atom via a Sandmeyer-type reaction. This approach offers a regioselective method for the introduction of bromine onto the thiophene ring.
For instance, the synthesis of related brominated thiophene derivatives can be achieved starting from methyl 3-aminothiophene-2-carboxylate. This precursor can undergo diazotization in the presence of hydrobromic acid and sodium nitrite to form a diazonium bromide salt. This intermediate can then react with a bromine source, often in the presence of a copper(I) catalyst, to yield the corresponding bromo-substituted thiophene carboxylate. mdpi.com While this method has been applied to the synthesis of various thiophene derivatives, the direct synthesis of this compound from a corresponding aminothiophene precursor follows a similar logical synthetic pathway.
The general reaction scheme for the bromination of an aminothiophene carboxylate via a Sandmeyer reaction is depicted below:
| Starting Material | Reagents | Intermediate | Product |
| Methyl 4-aminothiophene-3-carboxylate | 1. HBr, NaNO22. CuBr | Methyl 4-diazoniumbromidethiophene-3-carboxylate | This compound |
This method is advantageous as the position of the bromine atom is determined by the initial position of the amino group on the thiophene ring, allowing for a high degree of regiocontrol in the synthesis of specifically substituted thiophene derivatives.
Green Chemistry Considerations in Synthesis
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile and often toxic organic solvents. These reactions can lead to improved yields, shorter reaction times, and easier product isolation. For the synthesis of thiophene derivatives, solvent-free conditions can be applied to various reaction types, including bromination and esterification. While specific examples for the solvent-free synthesis of this compound are not extensively documented, the principles can be applied to key synthetic steps. For example, the bromination of a suitable thiophene precursor could potentially be carried out using a solid-phase brominating agent in the absence of a solvent, with the reaction being initiated by grinding or gentle heating.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.govmdpi.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities. nih.gov This is due to the efficient and uniform heating of the reaction mixture.
In the context of synthesizing this compound, microwave assistance can be applied to both the bromination and esterification steps. For instance, the bromination of a thiophene carboxylate precursor using N-bromosuccinimide (NBS) can be accelerated under microwave irradiation. researchgate.net Similarly, the esterification of 4-bromothiophene-3-carboxylic acid with methanol could be efficiently promoted by microwave heating in the presence of a suitable catalyst. The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and potentially enabling the use of less hazardous reaction conditions. beilstein-journals.org
A comparative overview of conventional versus microwave-assisted synthesis for a hypothetical bromination step is presented below:
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | Hours | Minutes |
| Energy Consumption | High | Low |
| Product Yield | Moderate to High | Often Higher |
| Side Reactions | More likely | Often reduced |
Biocatalytic and Electrocatalytic Approaches
Biocatalytic and electrocatalytic methods are at the forefront of green chemistry, offering highly selective and environmentally friendly alternatives to traditional chemical synthesis.
Biocatalytic approaches involve the use of enzymes or whole microorganisms to catalyze chemical reactions. While the application of biocatalysis to the synthesis of complex heterocyclic molecules like this compound is still an emerging field, there is potential for the use of halogenating enzymes (halogenases) for the regioselective bromination of a thiophene precursor. These enzymatic reactions typically occur in aqueous media under mild conditions, thus avoiding the use of harsh reagents and organic solvents.
Electrocatalytic approaches utilize electrical energy to drive chemical reactions, often with high efficiency and selectivity. Electrochemical methods can be used for both oxidation and reduction reactions, and in the context of thiophene synthesis, they can be applied to halogenation reactions. researchgate.netcdnsciencepub.com For example, the electrochemical bromination of a thiophene derivative can be achieved using a bromide salt as the bromine source, thereby avoiding the use of elemental bromine or other hazardous brominating agents. rhhz.net This method allows for precise control over the reaction conditions and can often be performed in greener solvents. The electroreduction of polyhalogenated thiophenes has also been explored as a method for selective dehalogenation to produce desired bromo-substituted thiophenes. cdnsciencepub.com
Advanced Chemical Transformations and Reactivity Profiling of Methyl 4 Bromothiophene 3 Carboxylate
Palladium-Catalyzed Cross-Coupling Reactions
Methyl 4-bromothiophene-3-carboxylate serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The electron-deficient nature of the thiophene (B33073) ring, augmented by the ester functionality, and the presence of a reactive carbon-bromine bond at the C4-position, make it an excellent candidate for such transformations. These reactions enable the introduction of a wide array of substituents, leading to the synthesis of complex molecular architectures.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, coupling an organohalide with an organoboron compound. For this compound, this reaction provides a direct route to 4-substituted thiophene-3-carboxylates.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide, this compound, to a palladium(0) complex. This step involves the insertion of the Pd(0) center into the carbon-bromine bond, forming a square planar palladium(II) intermediate. The reactivity for this step generally follows the order of C-I > C-Br > C-Cl.
Transmetalation: This is the product-determining step where the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process requires activation by a base, such as potassium phosphate (K₃PO₄). The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the organic moiety to the palladium center, displacing the halide.
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, where the two organic groups (the thiophene and the group from the boronic acid) are coupled together to form the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
A commonly employed catalytic system for this transformation is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base like potassium phosphate (K₃PO₄) researchgate.netmdpi.com. The triphenylphosphine ligands stabilize the palladium center, while the base is crucial for the transmetalation step. Alternative and highly efficient catalyst systems, such as those using palladium(II) acetate (Pd(OAc)₂) with bulky, electron-rich phosphine (B1218219) ligands like SPhos (dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine), have been developed to improve reaction yields and rates, even with challenging substrates nih.gov.
The Suzuki-Miyaura coupling of this compound is compatible with a diverse range of boronic acids, including aryl, heteroaryl, alkyl, and vinyl species. This versatility allows for the synthesis of a wide library of 4-substituted thiophene derivatives.
Research has demonstrated the successful coupling of substituted bromothiophenes with various boronic acids. For instance, this compound has been effectively coupled with cyclopropylboronic acid. This reaction highlights the utility of the Suzuki coupling for creating C(sp²)-C(sp³) bonds, which can be challenging to form using other methods nih.gov.
| Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclopropylboronic acid | Pd(OAc)₂ (1 mol%) / SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 80 | nih.gov |
Scope:
Arylboronic Acids: Both electron-rich and electron-poor arylboronic acids are generally well-tolerated, enabling the synthesis of various biaryl structures.
Alkylboronic Acids: The coupling with alkylboronic acids, such as cyclopropylboronic acid, is feasible and provides access to alkyl-substituted thiophenes nih.gov.
Functional Group Tolerance: The reaction conditions are typically mild, allowing for the presence of various functional groups on both coupling partners, including esters, ketones, and nitriles.
Limitations:
Steric Hindrance: Highly substituted or sterically hindered boronic acids may lead to lower reaction yields or require more forcing conditions.
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, particularly with electron-rich heteroarylboronic acids or under extended reaction times at elevated temperatures.
Homocoupling: The formation of biaryl products from the dimerization of the boronic acid (homocoupling) can occur as a side reaction.
When a thiophene ring contains multiple halogen substituents, the regioselectivity of the Suzuki-Miyaura coupling becomes a critical consideration. The site of the reaction is primarily governed by the relative reactivity of the carbon-halogen bonds. The order of reactivity is generally I > Br > Cl, and for the same halogen, the bond at the α-position (C2 or C5) is typically more reactive towards oxidative addition than the bond at the β-position (C3 or C4).
For a hypothetical molecule like methyl 2,4-dibromothiophene-3-carboxylate, the initial Suzuki coupling would be expected to occur preferentially at the more activated C2 position over the C4 position. By carefully controlling the stoichiometry of the boronic acid (using approximately one equivalent), it is possible to achieve a mono-arylation selectively at the C2 position. Subsequent reaction with a different boronic acid could then be used to functionalize the C4 position, leading to the synthesis of a di-substituted thiophene with two different aryl groups. Studies on 2,3,4-tribromothiophene have shown that the first coupling occurs at C2, followed by reaction at C4, demonstrating this selectivity principle researchgate.net.
Heck Coupling Reactions
The Heck reaction is another powerful palladium-catalyzed process that forms a C-C bond by coupling an organohalide with an alkene mdpi.com. While the classical Heck reaction involves the C-Br bond of this compound, a more modern and atom-economical variant is the dehydrogenative Heck reaction, which targets C-H bonds directly.
The intermolecular dehydrogenative Heck reaction (also known as the Fujiwara-Moritani reaction) enables the coupling of an arene's C-H bond directly with an alkene, avoiding the need for pre-halogenation of the aromatic substrate researchgate.net. In the context of thiophene chemistry, this reaction typically occurs at the most acidic C-H bonds, which are the α-positions (C2 and C5).
For a substrate like this compound, the C2 and C5 positions possess C-H bonds. The C5-position is generally more sterically accessible and electronically activated for C-H functionalization. A typical reaction would involve a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (such as Cu(OAc)₂ or Ag₂CO₃) to regenerate the active Pd(II) catalyst, and an alkene partner.
The general mechanism involves:
Palladium-catalyzed C-H activation of the thiophene ring to form a thienyl-palladium intermediate.
Migratory insertion of the alkene into the thienyl-palladium bond.
β-Hydride elimination to release the alkenylated thiophene product and a palladium-hydride species.
Oxidative regeneration of the Pd(II) catalyst.
The regioselectivity of the dehydrogenative Heck reaction on substituted thiophenes is highly dependent on the electronic and steric nature of the substituents on the ring nih.gov. The ester group at the C3-position in this compound is electron-withdrawing, which can influence the reactivity of the adjacent C-H bonds. However, direct C-H functionalization at the C5 position is often favored in 3-substituted thiophenes nih.gov. This methodology provides a complementary route to functionalized thiophenes, targeting C-H bonds instead of the C-Br bond utilized in Suzuki couplings.
Carboxylate-Directed Heck Reactions
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. documentsdelivered.comsemanticscholar.org In the context of substrates like this compound, the ester group, or more potently, its corresponding carboxylate (formed via hydrolysis), can function as a directing group. This approach is particularly effective for reactions involving sterically hindered or electronically unbiased alkenes, which are often challenging substrates in traditional Heck couplings. mdpi.comnih.gov
Pendant carboxylic acids, in combination with bulky monophosphine ligands on a palladium catalyst, can direct the arylation of tri- and tetrasubstituted olefins. nih.gov The carboxylate functionality coordinates to the metal center, facilitating the delivery of the aryl group to the alkene in a regio- and stereoselective manner. mdpi.com This directing effect not only enhances the rate of reaction but also prevents side reactions such as polyarylation. mdpi.comnih.gov After the coupling, the carboxylate directing group can be removed or used as a handle for further diversification. mdpi.com
| Catalyst/Ligand System | Substrate Type | Key Feature of Carboxylate Direction | Reference |
| Palladium / Bulky Monophosphine Ligands | Tri- and Tetrasubstituted Olefins | Enables coupling with sterically hindered alkenes; prevents polyarylation. | mdpi.comnih.gov |
| Pd(OAc)₂ / Phosphine | Aryl Halides / Alkenes | Directs arylation to a specific position, enhancing regioselectivity. | mdpi.com |
This table summarizes general findings on carboxylate-directed Heck reactions, which are applicable to derivatives of the title compound.
Mechanistic Aspects of Heck Reaction Catalysis
The catalytic cycle of the Heck reaction is a well-studied process that generally applies to substrates such as this compound. researchgate.net The mechanism proceeds through several key steps:
Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (the C-Br bond of the thiophene) to a low-valent palladium(0) species, forming a square planar palladium(II) complex. semanticscholar.orgresearchgate.net The reactivity of the halide typically follows the order I > Br > Cl. nih.gov
Carbopalladation : The alkene substrate then coordinates to the palladium(II) complex. This is followed by the migratory insertion of the alkene into the palladium-carbon bond, a step known as syn-carbopalladation. This forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. researchgate.net
β-Hydride Elimination : For the reaction to proceed, the alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon beta to the palladium center. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the final substituted alkene product. researchgate.net This step is often responsible for the high trans selectivity observed in Heck reactions. documentsdelivered.comsemanticscholar.org
Reductive Elimination : The final step involves the reductive elimination of H-Br from the palladium-hydride complex, typically facilitated by a base (e.g., sodium acetate), which regenerates the active palladium(0) catalyst to restart the cycle. semanticscholar.org
The choice of ligand is critical for controlling selectivity and efficiency. researchgate.net For instance, sterically hindered phosphine ligands can promote the formation of coordinatively unsaturated palladium catalysts, which are highly active. nih.gov
Other Transition Metal-Catalyzed Cross-Couplings (e.g., C-H Activation)
Beyond the C-Br bond, the C-H bonds on the thiophene ring of this compound are targets for functionalization through transition metal-catalyzed C-H activation. This strategy offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.
The C-H bonds at the C2 and C5 positions of the thiophene ring are the most susceptible to electrophilic attack and are therefore primary sites for C-H activation. Carboxylate-assisted C-H activation is a prominent mechanism where the carboxylate group (either from the substrate itself or as an external ligand like acetate) acts as a proton shuttle in a concerted metalation-deprotonation (CMD) step. In this process, an agostic C-H bond interaction with the metal center enhances the acidity of the proton, which is then abstracted by the coordinated carboxylate base.
For electron-rich substrates like thiophenes, an "electrophilic CMD" (eCMD) mechanism has been proposed. This mechanism, often catalyzed by thioether-ligated palladium complexes, rationalizes the high reactivity toward π-basic sites and allows for oxidative C-H/C-H coupling to form oligothiophenes. Direct arylation of thiophene derivatives at the C5 position has been successfully demonstrated using palladium catalysis, showcasing the utility of C-H activation to install aryl groups without prior halogenation at that site.
| Coupling Reaction | Catalyst System | Target Bond | Mechanistic Pathway | Reference |
| Direct C-H Arylation | Pd(OAc)₂ | Thiophene C5-H | Concerted Metalation-Deprotonation (CMD) | |
| Oxidative C-H/C-H Coupling | (Thioether)Pd Complex | Thiophene C-H | Electrophilic Concerted Metalation-Deprotonation (eCMD) | |
| C-H Cyanation/Halogenation | Co(III) Complex | Arene C-H | C-H Activation/Formal Sₙ-type Reaction |
This table illustrates various C-H activation strategies applicable to thiophene systems.
Cyclization and Annulation Reactions
The functional groups on this compound make it an excellent scaffold for constructing fused heterocyclic systems through cyclization and annulation reactions.
Formation of Fused Heterocyclic Systems
The strategic placement of reactive sites allows for intramolecular or intermolecular reactions that build new rings onto the thiophene core. For example, derivatives of the title compound can be converted into precursors for thieno[3,2-d]pyrimidines or thieno[2,3-c]pyrans.
A common strategy involves functional group interconversion followed by cyclization. For instance, a related compound, methyl 3-amino-4-methylthiophene-2-carboxylate, can undergo cyclization with formamide or other reagents to produce thieno[3,2-d]pyrimidin-4(3H)-ones. Similarly, the ester and bromo functionalities on this compound can be elaborated into groups that can undergo intramolecular ring closure. For example, Sonogashira coupling at the C4-Br position followed by an intramolecular reaction of a neighboring group could lead to fused systems. The synthesis of thieno[3,2-c]pyran-4-ones has been achieved through multi-step sequences that often involve an initial thiophene synthesis followed by the construction of the fused pyranone ring via reactions like iodocyclization.
pH-Dependent Cyclizations
The course of cyclization reactions involving derivatives of this compound can be highly dependent on the pH of the reaction medium. The hydrolysis of the methyl ester to a carboxylic acid is a key pH-dependent step that can unlock different cyclization pathways.
Under basic conditions (e.g., using KOH), the ester is saponified to the corresponding carboxylate. This newly formed carboxylate can then act as an intramolecular nucleophile. For example, in a related system, the hydrolysis of a methoxycarbonyl group on a thiophene ring at low temperatures led to the formation of a carboxylic acid that subsequently participated in an intramolecular cyclization to form a 7-oxo-4,7-dihydro-5H-thieno[2,3-c]pyran-5-carboxylic acid. Conversely, acidic conditions can promote cyclization by activating a different functional group. An acid-catalyzed intramolecular cyclocondensation has been shown to be effective for synthesizing fused thiadiazine 1-oxides from related precursors. This pH control allows for selective activation of different reactive sites within the molecule, guiding the reaction toward the desired fused heterocyclic product.
Functional Group Interconversions and Derivatization
The reactivity of this compound is defined by its three primary functional regions: the C4-bromo substituent, the C3-methyl carboxylate group, and the thiophene ring itself. Each site can be selectively modified to generate a wide array of derivatives.
C4-Bromo Group : The bromine atom is a versatile handle for cross-coupling reactions. It can readily participate in Suzuki, Stille, and Sonogashira couplings to form C-C bonds, introducing aryl, vinyl, or alkynyl substituents at the C4 position. Alternatively, the bromo group can be converted into an organolithium reagent (2-lithiothiophene) via lithium-halogen exchange with reagents like butyl lithium. This thienyllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups.
C3-Methyl Carboxylate Group : The ester functionality can undergo several common transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-bromo-3-thiophenecarboxylic acid. This carboxylic acid can then be converted into an acid chloride, an amide, or other ester derivatives. Reduction of the methyl ester, for instance with lithium aluminum hydride (LiAlH₄), would yield the corresponding hydroxymethylthiophene.
Thiophene Ring : The thiophene ring can undergo electrophilic aromatic substitution, although the positions are dictated by the existing substituents. The C2 and C5 positions are the most activated sites for such reactions.
Hydrolysis to Carboxylic Acids
The ester functional group of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 4-bromothiophene-3-carboxylic acid. This transformation is typically achieved through saponification, a process involving base-mediated hydrolysis followed by acidification. The reaction is a fundamental step for creating derivatives that require a carboxylic acid moiety, such as amides or other esters prepared via acid-catalyzed routes.
The process generally involves refluxing the methyl ester with a strong base, such as sodium hydroxide or potassium hydroxide, in a solvent system like aqueous methanol or ethanol. The resulting carboxylate salt is then protonated using a strong acid (e.g., HCl) to yield the final carboxylic acid product. This conversion is often a high-yield and straightforward procedure. organic-chemistry.orgnii.ac.jp
| Reaction Data: Hydrolysis of this compound | |
| Starting Material | This compound |
| Reagents | 1. Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) 2. Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |
| Solvent | Methanol/Water or Ethanol/Water |
| Conditions | Reflux, followed by acidification |
| Product | 4-Bromothiophene-3-carboxylic acid bldpharm.com |
Amidation and Esterification Reactions
The carboxylate group of this compound is a key site for derivatization into amides and other esters.
Amidation The synthesis of amides from this compound is most effectively carried out in a two-step process. First, the ester is hydrolyzed to 4-bromothiophene-3-carboxylic acid as described previously. The resulting carboxylic acid is then coupled with a primary or secondary amine. This coupling reaction typically requires an activating agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond under mild conditions.
| Reaction Data: Amidation (via Carboxylic Acid) | |
| Starting Material | 4-Bromothiophene-3-carboxylic acid |
| Reagents | Amine (RNH₂ or R₂NH), Coupling Agent (e.g., DCC, EDC) |
| Solvent | Aprotic solvent (e.g., Dichloromethane (B109758) (DCM), Dimethylformamide (DMF)) |
| Conditions | Room temperature |
| Product | N-substituted 4-bromothiophene-3-carboxamide |
Esterification (Transesterification) Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from another alcohol. organic-chemistry.org This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium methoxide). The reaction equilibrium is driven towards the product by using a large excess of the new alcohol, which often serves as the solvent as well. This method allows for the synthesis of a variety of different esters from the parent methyl ester. organic-chemistry.org
| Reaction Data: Transesterification | |
| Starting Material | This compound |
| Reagents | Alcohol (R-OH), Acid or Base Catalyst (e.g., H₂SO₄, NaOR) |
| Solvent | The reacting alcohol (R-OH) |
| Conditions | Reflux |
| Product | Alkyl 4-bromothiophene-3-carboxylate |
Nitration and Other Electrophilic Aromatic Substitutions
The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS), though its reactivity is modulated by the two existing substituents. The available positions for substitution are C2 and C5. The regiochemical outcome is determined by the combined directing effects of the bromo and methoxycarbonyl groups.
Methoxycarbonyl Group (-COOCH₃) at C3: This is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and acts as a meta-director. It therefore directs incoming electrophiles to the C5 position. libretexts.org
Bromo Group (-Br) at C4: This group is also deactivating but is an ortho, para-director due to the influence of its electron lone pairs. It directs incoming electrophiles to the C5 (ortho) and C2 (para) positions. libretexts.org
Given that both substituents direct incoming electrophiles to the C5 position, this site is strongly favored electronically for substitution. acs.orgnih.gov Therefore, electrophilic reactions such as nitration are expected to yield the 5-substituted product with high regioselectivity. Nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺) electrophile.
| Reaction Data: Nitration | |
| Starting Material | This compound |
| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |
| Conditions | 0 °C to room temperature |
| Predicted Product | Methyl 4-bromo-5-nitrothiophene-3-carboxylate |
Mannich-Type Reactions
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen compound. wikipedia.orgyoutube.com In the context of this compound, the electron-rich thiophene ring can act as the nucleophile, undergoing electrophilic aminomethylation. The reaction typically involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and an acid catalyst.
Consistent with the analysis for other electrophilic aromatic substitutions, the C5 position of the thiophene ring is the most nucleophilic and sterically accessible site. Therefore, the Mannich reaction is expected to proceed at this position, yielding a β-amino carbonyl compound, also known as a Mannich base. researchgate.net
| Reaction Data: Mannich Reaction | |
| Starting Material | This compound |
| Reagents | Formaldehyde (CH₂O), Secondary Amine (e.g., Dimethylamine, Piperidine), Acid Catalyst (e.g., HCl) |
| Solvent | Ethanol or Acetic Acid |
| Conditions | Heating |
| Predicted Product | Methyl 4-bromo-5-((dialkylamino)methyl)thiophene-3-carboxylate |
Spectroscopic and Structural Characterization of Methyl 4 Bromothiophene 3 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of Methyl 4-bromothiophene-3-carboxylate is expected to show distinct signals corresponding to the different types of protons in the molecule. The thiophene (B33073) ring contains two aromatic protons, H-2 and H-5. Due to the anisotropic effects of the thiophene ring and the influence of the electron-withdrawing carboxylate and bromine substituents, these protons would appear as distinct signals in the downfield region, typically between δ 7.0 and 8.5 ppm.
These two protons are expected to appear as doublets due to spin-spin coupling. The protons on the methyl ester group (-OCH₃) would present as a singlet, typically appearing further upfield, around δ 3.8-4.0 ppm, due to being attached to an oxygen atom. The assignment of these structures is often confirmed by studying the relevant ¹H NMR spectra. researchgate.net
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiophene H-2 | 7.5 - 8.5 | Doublet (d) |
| Thiophene H-5 | 7.0 - 8.0 | Doublet (d) |
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each of the six carbon atoms. The carbon atom of the carbonyl group (C=O) in the ester is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm.
The four carbon atoms of the thiophene ring would resonate in the aromatic region (δ 110-140 ppm). The carbon atom bonded to the bromine (C-4) would be influenced by the halogen's electronegativity and heavy atom effect. The carbons of the ester methyl group (-OCH₃) are expected to appear at the most upfield position, typically around δ 50-55 ppm. Structural and connectivity information for derivatives is often established through comprehensive NMR data analysis. researchgate.net
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 170 |
| Thiophene C-2 | 125 - 140 |
| Thiophene C-3 | 120 - 135 |
| Thiophene C-4 | 110 - 125 |
| Thiophene C-5 | 120 - 135 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₆H₅BrO₂S), the molecular weight is 221.07 g/mol . fishersci.com
The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity: the M+ peak and the M+2 peak.
Electron ionization (EI) would likely cause fragmentation of the molecule. Common fragmentation pathways for methyl esters include the loss of the methoxy (B1213986) group (-•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (-•COOCH₃).
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
|---|---|---|---|
| [M]⁺ | 220 | 222 | Molecular Ion |
| [M-OCH₃]⁺ | 189 | 191 | Loss of methoxy radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1710-1730 cm⁻¹. Other significant absorptions would include C-O stretching vibrations for the ester group around 1200-1300 cm⁻¹, C-H stretching from the aromatic thiophene ring and the methyl group (around 2900-3100 cm⁻¹), and in-plane and out-of-plane C-H bending vibrations. The C-S and C-Br stretching vibrations are also expected at lower frequencies. The characterization of related compounds and their reaction products often involves confirmation of functional groups using infrared spectroscopy. researchgate.net
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | 1710 - 1730 | Strong |
| C-O (Ester) | Stretch | 1200 - 1300 | Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C-H (Methyl) | Stretch | 2850 - 2960 | Medium-Weak |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's purity and composition. For this compound, with the molecular formula C₆H₅BrO₂S, the theoretical elemental composition can be calculated. Experimental verification through techniques like CHN analysis is a standard procedure in the characterization of new compounds derived from this starting material. researchgate.net
Table 5: Theoretical Elemental Composition of this compound
| Element | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|
| Carbon (C) | 12.01 | 72.06 | 32.59 |
| Hydrogen (H) | 1.008 | 5.04 | 2.28 |
| Bromine (Br) | 79.90 | 79.90 | 36.14 |
| Oxygen (O) | 16.00 | 32.00 | 14.47 |
| Sulfur (S) | 32.07 | 32.07 | 14.51 |
| Total | | 221.07 | 100.00 |
X-ray Crystallography for Solid-State Structural Elucidation
While this compound is a known compound used in various syntheses, a specific crystal structure determination for this molecule itself does not appear to be widely reported in the surveyed literature. However, X-ray analysis is a crucial tool for confirming the structures of more complex molecules synthesized from it. For instance, the crystal structures of derivatives have been determined, confirming their molecular geometry and stereochemistry, which in turn validates the reaction pathways involving the parent compound. researchgate.net Such analyses provide insight into the planarity of the thiophene ring and the orientation of the substituent groups.
Computational Chemistry and Mechanistic Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is instrumental in understanding the geometry, electronic properties, and reactivity of compounds like Methyl 4-bromothiophene-3-carboxylate. DFT calculations on related thiophene (B33073) derivatives have been used to determine optimized structures, vibrational frequencies, and electronic characteristics. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For thiophene-based compounds, the HOMO is typically localized over the thiophene ring, indicating it is the primary site for electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack. DFT studies on analogous thiophene carboxylates provide reference values for these energy levels. nih.govmdpi.com
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ELUMO - EHOMO) | 4.0 to 5.0 |
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity patterns. ymerdigital.com It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.comnih.gov
In an MESP map, regions of negative potential, typically colored red or yellow, indicate electron-rich areas susceptible to electrophilic attack. ymerdigital.comresearchgate.net For this compound, these would be concentrated around the carbonyl oxygen of the ester group and, to a lesser extent, the sulfur atom of the thiophene ring. mdpi.com Regions of positive potential, shown in blue, are electron-deficient and are sites for nucleophilic attack. mdpi.com These areas would likely be found around the hydrogen atoms and the carbon atom of the carbonyl group. MESP analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. ymerdigital.com
Global reactivity descriptors, derived from the energies of frontier orbitals, provide a quantitative measure of a molecule's chemical reactivity and stability. dergipark.org.tr These descriptors are calculated using DFT and help in classifying the global electrophilic and nucleophilic nature of a molecule. arxiv.org
Ionization Energy (I) : The energy required to remove an electron. It is approximated by the negative of the HOMO energy (I ≈ -EHOMO). researchgate.net
Electron Affinity (A) : The energy released when an electron is added. It is approximated by the negative of the LUMO energy (A ≈ -ELUMO). researchgate.net
Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is calculated as η ≈ (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive. researchgate.netdergipark.org.tr
Nucleophilicity (ω⁻¹) : The ability to donate electrons. A high value indicates a good nucleophile. The electrophilicity index (ω) is also a key descriptor, with high values indicating good electrophilic character. dergipark.org.tr
These parameters are essential for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. chemrxiv.org
| Descriptor | Formula | Typical Calculated Value |
|---|---|---|
| Ionization Energy (I) | -EHOMO | 5.5 - 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.0 - 2.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.0 - 2.5 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.25 - 4.25 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 2.1 - 3.6 eV |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide detailed information about its conformational flexibility and preferred spatial arrangements. nih.govmdpi.com The process involves calculating the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the potential energy surface. researchgate.net
Key areas of conformational freedom in this compound include the rotation around the C-C single bond connecting the ester group to the thiophene ring and the rotation of the methyl group. MD simulations can reveal the most stable conformers (i.e., those residing in energy minima) and the energy barriers between them. mdpi.com This information is vital for understanding how the molecule's shape influences its packing in a crystal lattice and its interaction with biological targets or other reactants. mdpi.com
In Silico ADME/Tox Predictions (e.g., Lipinski's Rules, PAINS Filters for drug candidates)
In the early stages of drug discovery, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of a compound. nih.gov These predictions help to identify candidates with drug-like properties and avoid costly late-stage failures. nih.gov
Lipinski's Rules (Rule of Five) is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being orally bioavailable. nih.govmdpi.com The rules state that a molecule is more likely to be orally active if it has:
A molecular weight (MW) of 500 Da or less.
A logP (a measure of lipophilicity) value of 5 or less.
No more than 5 hydrogen bond donors (HBD).
No more than 10 hydrogen bond acceptors (HBA).
Pan-Assay Interference Compounds (PAINS) filters are computational tools that identify substructures known to interfere with bioassays, often by reacting non-specifically with proteins or showing properties like fluorescence that can lead to false-positive results. mdpi.com Identifying and removing PAINS is a critical step in filtering compound libraries for drug screening. Problematic substructures include quinones and 2-aminothiophenes, among others. mdpi.com
| Property | Rule/Filter | Predicted Value/Status | Compliance |
|---|---|---|---|
| Molecular Weight | Lipinski's Rule (≤ 500 Da) | ~235.08 g/mol | Yes |
| logP | Lipinski's Rule (≤ 5) | ~2.5-3.0 | Yes |
| Hydrogen Bond Donors | Lipinski's Rule (≤ 5) | 0 | Yes |
| Hydrogen Bond Acceptors | Lipinski's Rule (≤ 10) | 2 (two oxygen atoms) | Yes |
| PAINS Filter | Identifies promiscuous substructures | Likely to pass (no common PAINS fragments) | Yes |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using DFT, is a cornerstone for elucidating reaction mechanisms. nih.gov It allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. mdpi.com By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict reaction rates and selectivity (regio- and stereoselectivity). mdpi.com
For this compound, computational modeling can be applied to understand various transformations. For instance, in a Suzuki cross-coupling reaction, where the bromine atom is replaced, DFT can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. nih.gov This provides a detailed, atomistic view of how bonds are formed and broken, which is often difficult to observe experimentally. nih.gov Such studies can explain why certain products are favored and help in optimizing reaction conditions. nih.gov
Applications in Drug Discovery and Medicinal Chemistry
Design and Synthesis of Biologically Active Thiophene (B33073) Derivatives
Thiophene-containing compounds are of great interest in medicinal chemistry due to their wide range of pharmacological properties. The thiophene nucleus is a key component in numerous approved drugs and clinical candidates. Methyl 4-bromothiophene-3-carboxylate serves as a versatile starting material for the synthesis of more complex thiophene derivatives through various chemical transformations, such as cross-coupling reactions, which allow for the introduction of diverse substituents onto the thiophene ring. These modifications are crucial for modulating the biological activity and pharmacokinetic properties of the resulting molecules.
Role as a Precursor for Antimalarial Agents (e.g., Thieno[3,4-c]quinoline-4-yl-amines)
A notable application of this compound is in the synthesis of thieno[3,4-c]quinoline-4-yl-amines, a class of compounds investigated for their antimalarial properties. In a documented synthetic route, this compound undergoes a Suzuki cross-coupling reaction with 2-nitrophenylboronic acid. The resulting 4-aryl derivative is then cyclized under reductive conditions to form a tricyclic lactam. This lactam is subsequently converted to the corresponding chloro derivative, which serves as a key intermediate for the synthesis of a series of thieno[3,4-c]quinoline-4-yl-amines. Several of these synthesized amines have demonstrated in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. dergipark.org.tr
| Compound | Target | Activity |
|---|---|---|
| Thieno[3,4-c]quinoline-4-yl-amines | Plasmodium falciparum (chloroquine-sensitive) | In vitro growth inhibition |
| Thieno[3,4-c]quinoline-4-yl-amines | Plasmodium falciparum (chloroquine-resistant) | In vitro growth inhibition |
Development of Enzyme Inhibitors (e.g., PARP, D-Amino Acid Oxidase)
While direct synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors from this compound is not extensively documented, the synthesis of related thiophene-based PARP inhibitors often starts from isomeric precursors like methyl 3-aminothiophene-2-carboxylate. mdpi.com These syntheses highlight the importance of the substituted thiophene scaffold in the design of PARP inhibitors, which are a critical class of anticancer agents.
In the context of D-Amino Acid Oxidase (DAO) inhibitors, various thiophene carboxylic acids have been identified as a new class of potent inhibitors. mdpi.com Although the direct use of this compound in the synthesis of these specific inhibitors is not explicitly detailed, the research underscores the significance of the thiophene core in interacting with the enzyme's active site. Structure-activity relationship (SAR) studies have shown that small substituents on the thiophene ring are well-tolerated, suggesting that derivatives of this compound could be potential candidates for DAO inhibition. mdpi.com
Synthesis of Antimicrobial and Antitumor Agents (e.g., Pyrazine (B50134) Carboxamides, Thienoquinolones)
Pyrazine carboxamides are a class of compounds known for their diverse biological activities, including antimicrobial and antitumor effects. researchgate.netnih.gov While direct synthetic routes from this compound to these specific agents are not prominently reported, the versatility of the bromothiophene scaffold in Suzuki and other cross-coupling reactions makes it a plausible precursor for the synthesis of thiophene-substituted pyrazine carboxamides.
Similarly, thienoquinolones, which are fused heterocyclic systems containing a thiophene and a quinolone ring, have been investigated for their antimicrobial and antitumor properties. The synthesis of thienoquinolones often involves the construction of the quinolone ring onto a pre-existing thiophene core. The functional groups present in this compound make it a suitable starting material for such synthetic strategies.
| Compound Class | Biological Activity | Potential Precursor |
|---|---|---|
| Pyrazine Carboxamides | Antimicrobial, Antitumor | This compound |
| Thienoquinolones | Antimicrobial, Antitumor | This compound |
Folate Uptake Inhibitors and Related Therapeutic Targets
This compound is a key precursor in the synthesis of potent folate uptake inhibitors. A robust synthetic route has been developed starting from the closely related methyl 3-aminothiophene-2-carboxylate, which undergoes regioselective bromination to yield a brominated intermediate. This intermediate then participates in a Suzuki cross-coupling reaction to introduce an aryl moiety. Subsequent chemical modifications, including urea (B33335) formation and saponification, lead to the final 4-aryl-3-ureidothiophene-2-carboxylic acid derivatives. These compounds have shown inhibitory activity against energy-coupling factor (ECF) transporters, which are responsible for folate uptake in various microorganisms.
Thiophene Moiety as a Privileged Scaffold in Drug Design
The thiophene ring is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a bioisosteric replacement for a phenyl ring, its capacity to engage in various biological interactions, and its synthetic tractability. The incorporation of a thiophene moiety can significantly influence a molecule's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity. The versatility of the thiophene ring, which can be readily functionalized, allows for the fine-tuning of a compound's pharmacological profile. As a result, the thiophene scaffold is found in a wide range of clinically used drugs and investigational agents targeting diverse therapeutic areas.
Applications in Materials Science
Precursor for Organic Semiconductors
Methyl 4-bromothiophene-3-carboxylate is a valuable precursor for the synthesis of organic semiconductors, particularly conjugated polymers. Thiophene-based polymers are among the most extensively studied classes of organic semiconductors due to their excellent charge transport properties and environmental stability. nih.gov The synthesis of these materials often relies on transition metal-catalyzed cross-coupling reactions to link monomer units together. nih.gov
The bromo-substituent on the this compound molecule is well-suited for polymerization reactions like the Stille and Suzuki couplings. wiley-vch.denih.govosti.gov In a typical Stille polycondensation, a dibromo-monomer is reacted with a distannyl-monomer in the presence of a palladium catalyst. wiley-vch.denih.gov Similarly, Suzuki polymerization involves the coupling of a dibromo-monomer with a diboronic acid or ester derivative. rsc.orgunimib.it this compound can be incorporated into such polymerization schemes to introduce specific functionalities into the polymer backbone.
The inclusion of the methyl carboxylate group directly onto the thiophene (B33073) ring allows for fine-tuning of the polymer's electronic properties. This electron-withdrawing group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting semiconductor. This is a critical aspect in the design of materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), as it allows for better energy level alignment with other materials in the device, facilitating efficient charge injection and transport.
Table 1: Comparison of Common Cross-Coupling Reactions for Organic Semiconductor Synthesis
| Reaction Type | Reactants | Catalyst | Key Advantages |
| Stille Coupling | Organostannane + Organic Halide | Palladium(0) Complex | Tolerant to a wide range of functional groups. |
| Suzuki Coupling | Organoboron + Organic Halide | Palladium(0) Complex | Boronic acids are generally stable and environmentally benign. |
| Direct Arylation | C-H Bond + Organic Halide | Palladium(0) Complex | Reduces steps by avoiding pre-functionalization (e.g., stannylation or borylation). |
Integration into Organic Light-Emitting Diode (OLED) Materials
In the field of Organic Light-Emitting Diodes (OLEDs), materials based on thiophene and its fused-ring derivatives, such as thienothiophene, have demonstrated significant promise. mdpi.com These materials can be employed as charge transporters or as part of the emissive layer. The versatility of this compound makes it a suitable starting point for creating custom molecules for OLED applications.
Through cross-coupling reactions, the bromothiophene core can be linked to other aromatic units to build up larger, conjugated molecules. These molecules can be designed to have specific HOMO/LUMO energy levels to facilitate the injection and transport of holes or electrons. For instance, by coupling it with electron-donating moieties, donor-acceptor type structures can be synthesized, which are often used as emitters in OLEDs. taylorfrancis.com The ester group can be further modified, for example, by converting it into an amide or other functional group to influence intermolecular interactions and film-forming properties, which are critical for device performance and longevity.
Use in Metal-Organic Frameworks (MOFs) and Hybrid Materials
By hydrolyzing its methyl ester group, this compound is converted into 4-bromothiophene-3-carboxylic acid. bldpharm.comsigmaaldrich.comsigmaaldrich.com This molecule can then potentially serve as a functional organic linker for the construction of novel MOFs. The carboxylate group would coordinate to the metal centers, while the thiophene ring would form the structural backbone of the framework.
The presence of the bromine atom on the linker would be a particularly attractive feature, offering a site for post-synthetic modification. This would allow for the grafting of additional functional groups onto the MOF's internal surface after its initial synthesis, enabling the tailoring of the material for specific applications such as gas storage, separation, or catalysis.
Development of Optoelectronic Materials
The development of new optoelectronic materials, especially for applications like organic solar cells and photodetectors, heavily relies on the precise design of π-conjugated organic molecules. mdpi.comtaylorfrancis.com Thiophene-based compounds are foundational in this area due to their favorable electronic and optical properties. nih.gov
This compound serves as a key building block for synthesizing these advanced materials. The bromine atom facilitates the extension of the π-conjugated system through reactions like Suzuki or Heck coupling, allowing for the creation of larger, more complex structures with tailored absorption and emission spectra. Research has shown that π-conjugated building blocks derived from 3-bromothiophene can be used to create effective hole-transporting materials (HTMs) for perovskite solar cells.
For example, a study on the direct C-H arylation of 3-bromothiophene demonstrated a streamlined, single-step synthesis of versatile building blocks. These intermediates were then used to create oligo(hetero)aryls that functioned as efficient HTMs, achieving power conversion efficiencies up to 17.01% in perovskite solar cells. The strategic placement of functional groups, such as the carboxylate group in this compound, can further enhance the performance by influencing the material's solubility, morphology, and electronic energy levels to better align with the perovskite absorber layer.
Environmental and Sustainable Aspects of Research
Principles of Green Chemistry in Relation to Thiophene (B33073) Chemistry
The twelve principles of green chemistry provide a guide for sustainable chemical research and production. In the context of thiophene chemistry, these principles are being actively applied to develop more benign synthetic routes. For instance, the prevention of waste is a cornerstone of green chemistry, encouraging the design of synthetic pathways that minimize byproducts. This is particularly relevant in the synthesis of functionalized thiophenes, where multi-step syntheses can generate significant waste if not carefully designed.
Another key principle is the use of safer solvents and auxiliaries. Traditional organic solvents often used in thiophene synthesis, such as chloroform (B151607) and dichloromethane (B109758), are hazardous. Research is increasingly focused on replacing these with greener alternatives like water, ethanol, or supercritical fluids. researchgate.net For example, copper-mediated cyclization reactions for the synthesis of halogenated thiophenes have been successfully carried out in ethanol, an environmentally friendly solvent. researchgate.net
The design for energy efficiency is also a critical consideration. Many conventional reactions in thiophene chemistry require high temperatures and long reaction times. The development of catalytic processes that can proceed under milder conditions contributes significantly to reducing the energy consumption and environmental footprint of these syntheses.
Atom Economy and Waste Minimization in Synthesis
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a more sustainable process with less waste generation.
A plausible synthetic route to Methyl 4-bromothiophene-3-carboxylate is the direct bromination of methyl thiophene-3-carboxylate. Using a common brominating agent like N-bromosuccinimide (NBS), the reaction can be represented as follows:
C₆H₆O₂S + C₄H₄BrNO₂ → C₆H₅BrO₂S + C₄H₅NO₂ (Methyl thiophene-3-carboxylate) + (N-Bromosuccinimide) → (this compound) + (Succinimide)
To calculate the theoretical atom economy for this reaction:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl thiophene-3-carboxylate | C₆H₆O₂S | 142.18 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 |
| Total Reactants | 320.16 | |
| This compound | C₆H₅BrO₂S | 221.07 |
| Succinimide | C₄H₅NO₂ | 99.09 |
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy (%) = (221.07 / 320.16) x 100 ≈ 69.05%
This calculation indicates that, even with a 100% chemical yield, a significant portion of the reactant atoms end up in the byproduct, succinimide. Strategies to improve atom economy could involve exploring alternative brominating agents or reaction pathways that generate less waste. For example, using molecular bromine (Br₂) would, in theory, lead to a higher atom economy, as the only byproduct would be hydrogen bromide (HBr), which could potentially be recycled. However, the hazardous nature of Br₂ often makes NBS a preferred reagent from a safety perspective. nih.gov
Waste minimization extends beyond atom economy to include the reduction of solvents, purification materials (like silica (B1680970) gel for chromatography), and energy consumption. The development of catalytic and one-pot syntheses are key strategies to minimize waste in the production of thiophene derivatives.
Development of Environmentally Benign Solvents and Auxiliaries
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents used in organic synthesis are volatile, flammable, and toxic. In the synthesis of brominated thiophenes, halogenated solvents like dichloromethane are often employed. thieme-connect.com However, the principles of green chemistry advocate for their replacement with more sustainable alternatives.
Recent research has demonstrated the feasibility of using greener solvents in thiophene chemistry. For instance, palladium-catalyzed C-H arylation of thiophene derivatives has been successfully performed in water as the sole reaction medium, which significantly improves the sustainability of the process. nih.gov Ethanol is another environmentally benign solvent that has been used for the synthesis of halogenated thiophenes. researchgate.net
Solvent-free, or neat, reaction conditions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. Microwave-assisted solvent-free synthesis has emerged as a promising technique for the rapid and efficient synthesis of various heterocyclic compounds, including thiophene derivatives. These methods not only reduce waste but can also lead to shorter reaction times and improved yields.
The table below compares some common solvents with their greener alternatives:
| Conventional Solvent | Hazards | Greener Alternative | Benefits |
| Dichloromethane | Carcinogenic, volatile | Ethyl acetate | Lower toxicity, biodegradable |
| Chloroform | Toxic, suspected carcinogen | 2-Methyltetrahydrofuran | Derived from renewable resources, lower toxicity |
| Benzene | Carcinogenic, flammable | Toluene | Less toxic than benzene |
| Acetonitrile | Toxic, flammable | Water, Ethanol | Non-toxic, readily available, biodegradable |
Catalyst Design for Sustainable Transformations
Catalysis is a fundamental pillar of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. nih.gov In the context of synthesizing this compound, catalyst design plays a crucial role in achieving regioselectivity and sustainability.
The regioselective bromination of 3-substituted thiophenes is a synthetic challenge. Direct bromination can lead to a mixture of isomers. To achieve selective bromination at the 4-position of a thiophene-3-carboxylate, Lewis acid catalysts such as aluminum chloride can be employed. thieme-connect.com However, these catalysts are often used in stoichiometric amounts and can generate significant waste.
Furthermore, innovative catalytic systems are being explored to make bromination reactions greener. These include:
Photocatalysis: Visible-light-induced bromination using a photocatalyst can proceed under mild conditions and often utilizes safer brominating agents.
Electrocatalysis: Electrochemical methods can generate the brominating species in situ, avoiding the handling and storage of hazardous bromine reagents. researchgate.net
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions, representing a highly sustainable approach, although their application in thiophene bromination is still an emerging area.
The development of such advanced catalytic systems is essential for the future of sustainable synthesis of functionalized thiophenes like this compound.
Future Research Directions and Emerging Paradigms
Exploration of Novel Reactivity Patterns
The primary value of Methyl 4-bromothiophene-3-carboxylate lies in its predictable reactivity, particularly in cross-coupling reactions at the C-Br bond. However, future research is poised to move beyond these conventional transformations to explore more intricate and novel reactivity patterns. The electron-withdrawing nature of the carboxylate group and the presence of sulfur in the ring influence the electronic distribution, suggesting opportunities for unconventional reactions. mdpi.com
Future investigations may focus on:
C-H Activation: Exploring the selective activation of the C-H bonds at the C2 and C5 positions of the thiophene (B33073) ring. This would enable the introduction of new functional groups without relying on the pre-functionalized bromine atom, offering a more atom-economical synthetic route.
Domino and Cascade Reactions: Designing multi-step reaction sequences that occur in a single pot, leveraging the different reactive sites on the molecule. For instance, a reaction could be initiated at the bromine atom, followed by an intramolecular cyclization involving the ester group or the thiophene ring.
Photoredox and Electrochemical Methods: Utilizing light or electricity to initiate novel transformations that are inaccessible through traditional thermal methods. These green chemistry approaches could unlock new coupling partners or enable unique ring functionalization reactions.
Table 1: Potential Novel Reactions for this compound
| Reaction Type | Potential Transformation | Significance |
| Directed C-H Functionalization | Introduction of aryl or alkyl groups at the C2 or C5 position. | Increases molecular complexity efficiently, bypassing traditional cross-coupling. |
| Reductive Coupling | Dimerization or coupling with other electrophiles via reduction of the C-Br bond. | Access to novel symmetrical and unsymmetrical bi-thiophene structures. |
| Decarboxylative Cross-Coupling | Conversion of the ester to a carboxylic acid, followed by coupling with an organohalide. | Provides an alternative strategy for forming C-C bonds at the C3 position. |
| Ring-Opening Metathesis | Reaction with specific catalysts to open the thiophene ring for further functionalization. | Access to linear, highly functionalized sulfur-containing molecules. |
Development of Asymmetric Synthesis Methodologies
While this compound is an achiral molecule, it is a valuable precursor for the synthesis of chiral thiophene derivatives, which are significant in medicinal chemistry and materials science. The development of efficient asymmetric methodologies to introduce chirality is a critical area for future research.
Key areas for development include:
Asymmetric Cross-Coupling: Employing chiral ligands for transition metal catalysts (e.g., Palladium) to achieve enantioselective Suzuki, Negishi, or Stille couplings, thereby creating atropisomers or introducing chiral side chains.
Catalytic Asymmetric Hydrogenation: Developing selective methods to hydrogenate the thiophene ring, creating chiral tetrahydrothiophene (B86538) derivatives which are important structural motifs in biologically active molecules. metu.edu.tr
Enantioselective Functionalization: Using chiral organocatalysts or transition metal complexes to direct the enantioselective addition of nucleophiles to derivatives of the parent compound. beilstein-journals.orgrsc.org
Table 2: Proposed Asymmetric Transformations Starting from this compound
| Asymmetric Method | Target Chiral Structure | Potential Catalyst/Reagent |
| Asymmetric Suzuki Coupling | Axially chiral bi-aryl thiophenes. | Palladium catalyst with a chiral phosphine (B1218219) ligand (e.g., BINAP). |
| Enantioselective Michael Addition | Thiophene derivatives with chiral side chains. | Chiral amine or squaramide organocatalysts. nih.gov |
| Asymmetric Dihydroxylation | Chiral diols on the thiophene ring (after dearomatization). | Osmium tetroxide with a chiral ligand (e.g., Sharpless ligands). |
| Chiral Auxiliary-Mediated Reactions | Introduction of chirality via a temporary chiral group attached to the ester. | Use of chiral alcohols (e.g., (-)-menthol) to form a diastereomeric ester. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.govthieme.de Integrating the synthesis and derivatization of this compound into flow systems is a promising future direction.
Benefits and research focuses include:
Enhanced Safety and Control: Many reactions involving organometallic reagents or generating significant heat can be managed more safely in microreactors due to superior heat and mass transfer. thieme-connect.de
Rapid Reaction Optimization: Automated flow systems can rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, residence time) to identify optimal conditions, accelerating process development. dntb.gov.ua
Telescoped Synthesis: Multi-step syntheses starting from this compound can be "telescoped" into a continuous sequence without isolating intermediates, reducing waste and manufacturing time. thieme-connect.de This could involve an initial cross-coupling reaction followed immediately by an in-line purification or a subsequent transformation. thieme-connect.de
Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Suzuki Coupling Reaction
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Limited by vessel surface area; potential for thermal runaways. | Excellent; high surface-area-to-volume ratio allows for precise temperature control. |
| Mixing | Can be inefficient, leading to local concentration gradients. | Highly efficient and rapid mixing, leading to better reproducibility. |
| Safety | Large volumes of hazardous reagents are present at one time. | Small reaction volumes at any given time significantly reduce risk. |
| Scalability | Often requires re-optimization when scaling up ("scale-up issues"). | Scaled by running the system for a longer time ("scale-out"); more predictable. |
| Automation | More complex to fully automate. | Readily integrated with pumps, sensors, and software for automated control and optimization. |
Advanced Materials Applications and Performance Optimization
Thiophene-containing polymers are renowned for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). mdpi.com this compound is a valuable monomer precursor for creating novel functional materials.
Future research will likely concentrate on:
Novel Polymer Synthesis: Using the C-Br bond for metal-catalyzed polycondensation reactions (e.g., Suzuki or Stille polycondensation) to create well-defined conjugated polymers.
Tuning Optoelectronic Properties: Modifying the ester group post-polymerization to fine-tune the polymer's solubility, energy levels (HOMO/LUMO), and solid-state packing, which are critical for device performance.
Development of Copolymers: Incorporating this compound derivatives with other aromatic monomers to create copolymers with tailored electronic and physical properties for specific applications.
Table 4: Potential Material Applications and Structural Role
| Application Area | Polymer Type | Role of this compound | Performance Optimization Strategy |
| Organic Photovoltaics (OPVs) | Donor-Acceptor Copolymers | Forms the electron-rich (donor) backbone of the polymer. | Modify ester to long alkyl chains to improve solubility and film morphology. |
| Organic Field-Effect Transistors (OFETs) | Regioregular Homopolymers | Provides a rigid, planarizable backbone for efficient charge transport. | Control polymerization conditions to achieve high regioregularity and molecular weight. |
| Chemical Sensors | Functionalized Polymers | The ester group provides a site for attaching receptor units for specific analytes. | Introduce functional groups that exhibit a change in optical or electronic properties upon binding. |
Structure-Based Drug Design and Target Validation for New Thiophene Derivatives
The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. mdpi.com Its ability to act as a bioisostere for a phenyl ring, while having different electronic properties and metabolic profile, makes it highly attractive. mdpi.com this compound is an ideal starting point for generating libraries of novel compounds for drug discovery.
Future directions in this area include:
Library Synthesis: Leveraging the dual functionality of the molecule to rapidly generate a large number of diverse derivatives through parallel synthesis or automated platforms. The bromine can be substituted via coupling reactions, and the ester can be converted into a wide range of amides, hydrazides, or other functional groups. mdpi.com
Structure-Based Design: Using computational modeling and the crystal structures of biological targets (e.g., kinases, proteases, GPCRs) to design thiophene derivatives that are predicted to bind with high affinity and selectivity. This knowledge-based approach can guide the synthetic efforts. nih.gov
Target Validation: Synthesizing derivatives designed to be potent and selective inhibitors for specific biological targets. These compounds can then be used as chemical probes to validate the role of these targets in disease pathways, particularly in areas like oncology and immunology. nih.gov
Table 5: Drug Design Strategies for Derivatives
| Biological Target Class | Design Strategy for Derivatives | Example Modification |
| Protein Kinases | Synthesize amides that can act as hinge-binding motifs. | Convert the ester to an amide with a group that can form hydrogen bonds with the kinase hinge region. |
| GPCRs | Introduce bulky hydrophobic groups via Suzuki coupling to occupy lipophilic pockets. | Couple aryl or heteroaryl groups at the C4 position. |
| Epigenetic Targets (e.g., HDACs) | Create derivatives with a zinc-binding group. | Convert the ester to a hydroxamic acid. |
| IDO1 Inhibitors | Develop compounds with a N-hydroxy-carboximidamide core. | Modify the ester and bromo positions to improve cellular activity and pharmacokinetic properties. nih.gov |
Addressing Challenges in Scale-Up and Industrial Application
For this compound and its derivatives to find widespread industrial use, challenges related to large-scale synthesis and cost-effectiveness must be addressed.
Key challenges and potential solutions include:
Cost and Availability of Starting Materials: The synthesis of the initial substituted thiophene can be expensive. Research into more efficient routes from cheaper, readily available feedstocks is needed.
Palladium Catalyst Removal: Palladium catalysts used in cross-coupling reactions are expensive and must be removed to very low levels (< ppm) for pharmaceutical applications. Future work could focus on developing highly active catalysts that can be used at very low loadings or implementing more efficient purification methods like metal scavengers or nanofiltration.
Process Safety and Sustainability: Large-scale reactions may have safety concerns (e.g., exotherms) and generate significant solvent waste. The adoption of flow chemistry, as mentioned earlier, and the use of greener solvents are critical strategies to mitigate these issues.
Purification: Crystallization is often the preferred method for purification on an industrial scale. Research is needed to develop robust crystallization processes for key derivatives to ensure high purity and yield.
Table 6: Summary of Scale-Up Challenges and Solutions
| Challenge | Description | Potential Solution(s) |
| Catalyst Cost & Contamination | High cost of palladium and stringent limits on residual metal in final products. | Use of immobilized catalysts for easy recovery; development of ultra-high activity catalysts; efficient metal scavenging techniques. |
| Reaction Safety | Potential for thermal runaways in exothermic coupling or nitration reactions. | Implementation of continuous flow reactors for superior thermal management; use of online process analytical technology (PAT) for monitoring. |
| Solvent Waste | Many synthetic steps use large volumes of organic solvents, leading to environmental and cost issues. | Process intensification; transitioning to greener solvents (e.g., 2-MeTHF, CPME); developing solvent recycle streams. |
| Raw Material Efficiency | Multi-step syntheses can lead to low overall yields. | Route scouting for more convergent synthetic pathways; optimizing each step to maximize yield and minimize byproducts. |
Q & A
Q. What are the standard synthetic routes for preparing Methyl 4-bromothiophene-3-carboxylate?
The synthesis typically involves bromination of a thiophene precursor followed by esterification. For example, bromination of methyl thiophene-3-carboxylate using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Alternatively, direct esterification of 4-bromothiophene-3-carboxylic acid using methanol in the presence of acid catalysts (e.g., H₂SO₄) can yield the compound. Similar methodologies are employed for ethyl esters of brominated thiophenes, as seen in related syntheses .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation employs spectroscopic techniques (¹H/¹³C NMR, IR) and X-ray crystallography. For crystallographic analysis, SHELXL is used for refinement , while Mercury software aids in visualizing packing motifs and intermolecular interactions . Validation tools like checkCIF ensure data consistency, addressing issues such as bond-length deviations or thermal displacement errors .
Q. What are common reactions involving this compound in organic synthesis?
The bromine atom at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl or heteroaryl groups. The ester group can undergo hydrolysis to yield carboxylic acid derivatives or serve as a directing group for electrophilic substitution. Evidence from spiro compound syntheses demonstrates the utility of brominated thiophenes in constructing complex heterocycles .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic properties and reactivity of the thiophene ring?
Bromine’s electron-withdrawing effect reduces the electron density of the thiophene ring, directing electrophilic substitution to the 5-position. Computational studies (e.g., DFT calculations) and crystallographic data (e.g., ring puckering coordinates ) can quantify these effects. Comparative analysis with non-brominated analogs reveals altered reactivity in nucleophilic aromatic substitution or photophysical properties.
Q. What challenges arise in the crystallographic refinement of this compound derivatives?
Heavy-atom effects (e.g., bromine’s high electron density) can complicate data collection, requiring careful absorption correction. Disorder in crystal packing, particularly in flexible ester groups, necessitates advanced refinement strategies in SHELXL . For example, a derivative structure (R factor = 0.038) resolved positional disorder using constrained refinement and twin-law corrections .
Q. How can non-covalent interactions in this compound crystals be systematically analyzed?
Mercury’s Materials Module enables identification of intermolecular interactions (e.g., C–H···O hydrogen bonds, Br···π contacts) through geometric criteria and packing similarity calculations . ORTEP-III visualizes thermal ellipsoids to assess molecular rigidity , while Hirshfeld surface analysis quantifies interaction contributions (e.g., van der Waals vs. halogen bonding).
Q. What methodological approaches resolve contradictions in reaction outcomes for derivatives of this compound?
Divergent reactivity (e.g., unexpected regioselectivity) can arise from solvent polarity or catalyst choice. Systematic screening via DOE (Design of Experiments) and in situ monitoring (e.g., Raman spectroscopy) identifies critical variables. For example, studies on analogous trifluoromethyl-thiophene derivatives highlight solvent effects on coupling efficiency .
Methodological Notes
- Crystallography : Use SHELXL for high-resolution refinement and checkCIF for validation .
- Synthetic Optimization : Employ continuous-flow reactors for bromination steps to enhance yield and safety .
- Electronic Analysis : Combine X-ray data (e.g., bond-length alternation) with DFT calculations to model substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
